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Compound of Interest

Compound Name: 4-(Tetrahydropyran-4-yloxy)aniline

Cat. No.: B1345294

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of 4-(tetrahydropyran-4-yloxy)aniline using *H and
13C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of
published experimental spectra for this specific compound, this guide presents a predicted
spectroscopic profile based on established principles and experimental data from analogous
structures. This comparative approach offers a valuable reference for the characterization and
quality control of 4-(tetrahydropyran-4-yloxy)aniline in research and development settings.

Predicted *H and **C NMR Spectral Data

The predicted chemical shifts for 4-(tetrahydropyran-4-yloxy)aniline are derived from the
analysis of its structural components: a 4-substituted aniline ring and a tetrahydropyran moiety.
The electron-donating nature of the amino group and the ether linkage significantly influences
the chemical shifts of the aromatic protons and carbons.

Table 1: Predicted *H NMR Data for 4-(tetrahydropyran-4-yloxy)aniline
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S Predicted Chemical Predicted Predicted Coupling
rotons
Shift (6, ppm) Multiplicity Constant (J, Hz)

H-2, H-6 (Aromatic) 6.75 - 6.85 Doublet 8.0-9.0
H-3, H-5 (Aromatic) 6.60 - 6.70 Doublet 8.0-9.0
NH:2 3.50-4.50 Broad Singlet
H-4' (THP) 4.20-4.40 Multiplet
H-2', H-6' (THP, axial)  3.50 - 3.65 Multiplet
H-2', H-6' (THP, _

] 3.85-4.00 Multiplet
equatorial)
H-3', H-5' (THP, axial) 1.60-1.75 Multiplet
H-3', H-5' (THP, _

) 1.95-2.10 Multiplet
equatorial)

Table 2: Predicted 3C NMR Data for 4-(tetrahydropyran-4-yloxy)aniline

Carbon Predicted Chemical Shift (6, ppm)
C-1 (Aromatic) 148.0 - 150.0

C-4 (Aromatic) 140.0 - 142.0

C-2, C-6 (Aromatic) 118.0- 120.0

C-3, C-5 (Aromaitic) 115.0-117.0

C-4' (THP) 70.0 - 72.0

C-2', C-6' (THP) 63.0 - 65.0

C-3', C-5' (THP) 32.0-34.0

Comparative Analysis with Alternative Aniline

Derivatives
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To provide context for the predicted data, the following tables compare the expected NMR
chemical shifts of 4-(tetrahydropyran-4-yloxy)aniline with experimentally determined values
for structurally related aniline derivatives. This comparison highlights the influence of the 4-
substituent on the electronic environment of the aniline ring.

Table 3: Comparative 'H NMR Data of 4-Substituted Anilines (Aromatic Protons)

Compound H-2, H-6 (ppm) H-3, H-5 (ppm)
Aniline 7.08 6.67
4-Methoxyaniline 6.73 6.65
4-Phenoxyaniline 6.95 6.85
4-(tetrahydropyran-4-

( yaropy 6.75-6.85 6.60 - 6.70

yloxy)aniline (Predicted)

Table 4: Comparative 13C NMR Data of 4-Substituted Anilines (Aromatic Carbons)

Compound C-1 (ppm) C-4 (ppm) C-2,C-6 (ppm) C-3,C-5(ppm)
Aniline 146.7 118.6 129.2 115.1
4-Methoxyaniline  152.9 140.8 114.8 114.3
4-Phenoxyaniline  150.2 148.9 122.5 116.3
4-
(tetrahydropyran-

148.0 - 150.0 140.0 - 142.0 118.0 - 120.0 115.0- 117.0

4-yloxy)aniline
(Predicted)

The data indicates that the tetrahydropyran-4-yloxy group is expected to have an electron-
donating effect comparable to other alkoxy substituents, leading to an upfield shift of the

aromatic proton and carbon signals relative to unsubstituted aniline.

Experimental Protocols
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A standard protocol for acquiring high-quality *H and 3C NMR spectra for compounds such as
4-(tetrahydropyran-4-yloxy)aniline is provided below.

Sample Preparation:

e Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.qg.,
CDCls, DMSO-de).

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
o Transfer the solution to a 5 mm NMR tube.

1H NMR Spectroscopy:

e Spectrometer: 400 MHz or higher field instrument.

e Pulse Program: Standard single-pulse sequence.

e Acquisition Parameters:

[e]

Spectral Width: 10-12 ppm.

[e]

Acquisition Time: 2-4 seconds.

o

Relaxation Delay: 1-5 seconds.

Number of Scans: 8-16.

[¢]

» Processing: Fourier transform, phase correction, and baseline correction.
13C NMR Spectroscopy:

e Spectrometer: 100 MHz or higher (corresponding to the *H frequency).

e Pulse Program: Proton-decoupled pulse sequence.

e Acquisition Parameters:

o Spectral Width: 200-220 ppm.
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o Acquisition Time: 1-2 seconds.
o Relaxation Delay: 2-5 seconds.

o Number of Scans: 128-1024 (or more, depending on sample concentration).

e Processing: Fourier transform, phase correction, and baseline correction.

Visualizations

The following diagrams illustrate the experimental workflow and the structural analysis of 4-
(tetrahydropyran-4-yloxy)aniline.
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Caption: Experimental workflow for NMR analysis.
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To cite this document: BenchChem. [Spectroscopic Analysis of 4-(tetrahydropyran-4-
yloxy)aniline: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1345294#analysis-of-4-tetrahydropyran-4-yloxy-
aniline-via-1h-and-13c-nmr-spectroscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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